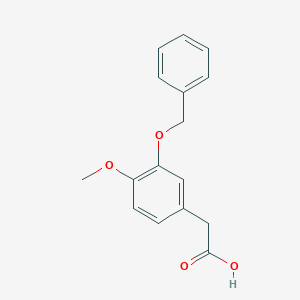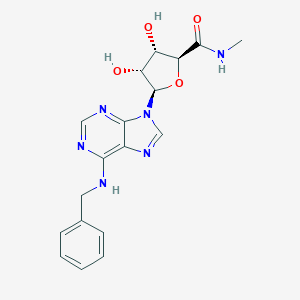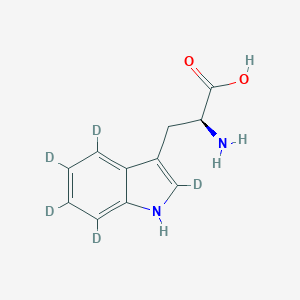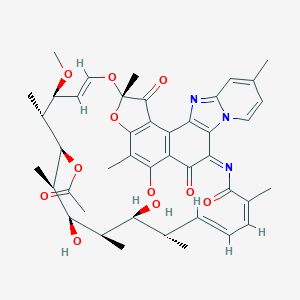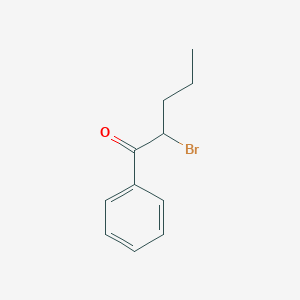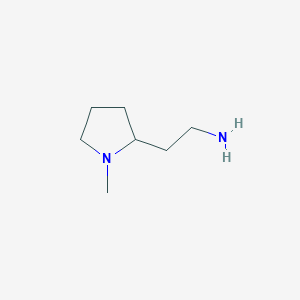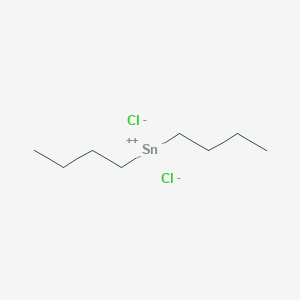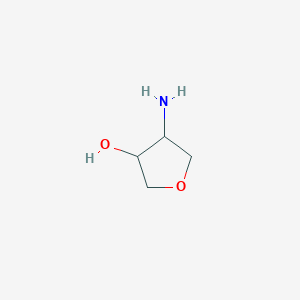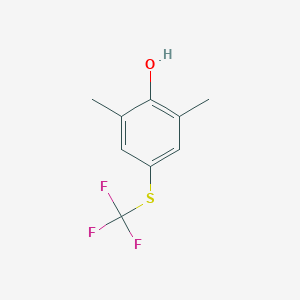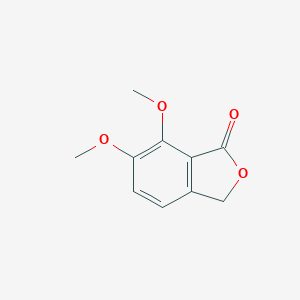![molecular formula C14H16N2O2 B138697 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile CAS No. 494772-88-2](/img/structure/B138697.png)
3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile
Vue d'ensemble
Description
The compound 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile is a chemical entity that features a morpholine ring, which is a common pharmacophore in medicinal chemistry due to its ability to form key hydrogen bonding interactions and convey selectivity in kinase inhibition . Morpholine derivatives are often explored for their potential in creating biologically active compounds, including those with antimicrobial properties and as intermediates in the synthesis of anticancer agents .
Synthesis Analysis
The synthesis of morpholine-containing compounds can involve various strategies, including base-catalyzed condensation reactions , oxidative cyclizations mediated by manganese(III) acetate , and transamination processes . For instance, the synthesis of 3-(2-morpholinoquinolin-3-yl)propanenitrile derivatives involves a condensation reaction followed by a regiospecific reduction . Similarly, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for biologically active compounds, is achieved through a multi-step process including rearrangement, condensation, and nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques such as UV, FT-IR, 1H, and 13C NMR spectroscopy . Additionally, X-ray diffraction studies can provide detailed insights into the crystal structure of these compounds . Density functional theory (DFT) calculations, including the Atoms in Molecules (AIM) approach, can be used to analyze intermolecular interactions and predict properties such as polarizability and hyperpolarizability, which are indicative of nonlinear optical (NLO) properties .
Chemical Reactions Analysis
Morpholine derivatives can undergo a range of chemical reactions, including oxidative cyclizations to form heterocyclic compounds such as dihydrofuran carbonitriles and transamination to yield thioxopropanenitrile and thioxopropanethioamide derivatives . These reactions can lead to the formation of various compounds with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as their thermal behavior and nonlinear optical properties, can be studied through computational methods. DFT calculations can provide values for heat capacity, entropy, and enthalpy change at various temperatures . The electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), electronegativity, and electrophilicity indices, can also be computed to understand the reactivity of these molecules .
Applications De Recherche Scientifique
-
Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one :
-
2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl) :
-
- Application: Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups .
- Method: Treating morpholine with hydrochloric acid makes the salt morpholinium chloride .
- Results: It is a colorless liquid with a weak, ammonia- or fish-like odor .
-
1-[4-(Morpholin-4-ylmethyl)phenyl]methanamine :
- Application: 1-[4-(Morpholin-4-ylmethyl)phenyl]methanamine is a white crystalline solid, soluble in common organic solvents, such as ethanol and dichloromethane .
- Method: The specific synthesis method is not mentioned in the source .
- Results: The results or outcomes of using this compound are not specified in the source .
-
N2-(6-Amino-hexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethylphenyl)-9H-purine-2,6-diamine :
-
1-[4-(Morpholin-4-ylmethyl)phenyl]methanamine :
- Application: 1-[4-(Morpholin-4-ylmethyl)phenyl]methanamine is a white crystalline solid, soluble in common organic solvents, such as ethanol and dichloromethane .
- Method: The specific synthesis method is not mentioned in the source .
- Results: The results or outcomes of using this compound are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
3-[4-(morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-6-5-14(17)13-3-1-12(2-4-13)11-16-7-9-18-10-8-16/h1-4H,5,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCJOBZGEGPAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620009 | |
| Record name | 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile | |
CAS RN |
494772-88-2 | |
| Record name | 4-(4-Morpholinylmethyl)-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494772-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

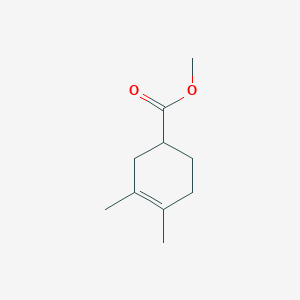
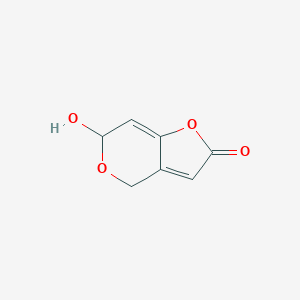
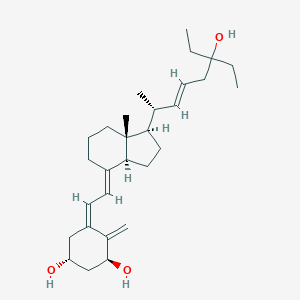
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
